molecular formula C18H14N4OS B11042779 2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol

2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol

Cat. No.: B11042779
M. Wt: 334.4 g/mol
InChI Key: PQFYGHMLAKSBGX-UHFFFAOYSA-N
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Description

2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-yl]phenol apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile pharmacological agent .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C18H14N4OS/c1-12-19-17(14-9-5-6-10-16(14)23)22(21-12)18-20-15(11-24-18)13-7-3-2-4-8-13/h2-11,23H,1H3

InChI Key

PQFYGHMLAKSBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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